5-Methyl-2-(methylsulfonyl)pyrimidine
Overview
Description
5-Methyl-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C6H8N2O2S. It is a solid substance .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include this compound, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The linear formula of this compound is C6H8N2O2S . The InChI key, which is a unique identifier for chemical substances, is GJPPOSKFOFNBGK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 172.21 g/mol. The InChI key is GJPPOSKFOFNBGK-UHFFFAOYSA-N .Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Methyl-2-(methylsulfonyl)pyrimidine may also interact with various biological targets.
Mode of Action
It’s worth noting that pyrimidine derivatives are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .
Result of Action
It’s worth noting that pyrimidine derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The compound’s involvement in suzuki–miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions , suggests that it may exhibit stability under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Methyl-2-(methylsulfonyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound has demonstrated neuroprotective and anti-inflammatory properties, reducing the expression of stress markers and inflammatory cytokines . In other cell types, such as immune cells, this compound can alter the production of reactive oxygen species and cytokines, thereby modulating the immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic pathways and gene expression. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play crucial roles in cell signaling and regulation . This inhibition can lead to alterations in cellular processes, such as cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The involvement of this compound in these pathways can influence metabolic flux and the levels of other metabolites, potentially affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The localization of this compound within cells can influence its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
5-methyl-2-methylsulfonylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXMPLKKSLHNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705230 | |
Record name | 2-(Methanesulfonyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-45-5 | |
Record name | 2-(Methanesulfonyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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